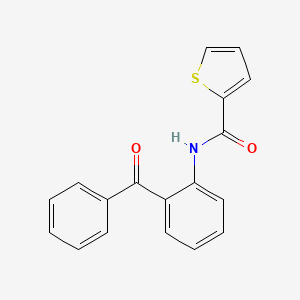

N-(2-Benzoylphenyl)-2-thiophenecarboxamide

Description

Properties

CAS No. |

41296-65-5 |

|---|---|

Molecular Formula |

C18H13NO2S |

Molecular Weight |

307.4 g/mol |

IUPAC Name |

N-(2-benzoylphenyl)thiophene-2-carboxamide |

InChI |

InChI=1S/C18H13NO2S/c20-17(13-7-2-1-3-8-13)14-9-4-5-10-15(14)19-18(21)16-11-6-12-22-16/h1-12H,(H,19,21) |

InChI Key |

JBRVQHUXHJEIKU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CS3 |

Origin of Product |

United States |

Preparation Methods

Laboratory-Scale Synthetic Routes and Reaction Conditions

One common laboratory approach to synthesize this compound involves the following key steps:

- Starting Materials: 2-Amino-benzophenone and thiophene-2-carboxylic acid derivatives.

- Amide Bond Formation: The carboxylic acid derivative of thiophene (thiophene-2-carboxylic acid) is first activated, often by conversion to an acid chloride using reagents such as oxalyl chloride or thionyl chloride.

- Coupling Reaction: The activated thiophene-2-carboxylic acid chloride is then reacted with 2-amino-benzophenone under controlled conditions to form the amide linkage, yielding this compound.

This method is supported by analogous syntheses reported in the literature where benzophenone derivatives are coupled with heterocyclic carboxylic acid derivatives to form carboxamides. For instance, the activation of benzimidazole propionic acid with oxalyl chloride followed by coupling with amino benzophenones exemplifies a similar strategy that can be adapted for thiophene derivatives.

Industrial Production Methods

In industrial settings, the synthesis is optimized for scalability, yield, and safety. Key features include:

- Use of Efficient Reagents: Eaton’s reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) may be employed to facilitate amide bond formation under milder and more controlled conditions compared to traditional acid chlorides.

- Continuous Flow Chemistry: Modern industrial synthesis may utilize continuous flow reactors to precisely control reaction parameters such as temperature, mixing, and reaction time, improving product purity and yield.

- Automation and Real-Time Monitoring: Automated systems with real-time analytical monitoring (e.g., inline spectroscopy) enhance process control and reproducibility.

Alternative Synthetic Strategies

Additional synthetic strategies for thiophene carboxamide derivatives include:

- Beckmann Rearrangement: Conversion of oximes to amides using strong acids like sulfuric acid or phosphorus pentachloride, which can be adapted for benzophenone oximes to yield the target amide.

- Curtius Rearrangement: Generation of isocyanates from acyl azides followed by trapping with nucleophiles to form amides, a method used in related thiophene carboxamide derivatives synthesis.

- Multi-Component Reactions (MCRs): Domino or multi-component reactions combining aldehydes, active methylene compounds, and sulfur sources to construct thiophene rings with carboxamide functionalities in a single step.

Reaction Conditions and Reagents

| Step | Reagent(s) | Conditions | Notes |

|---|---|---|---|

| Acid chloride formation | Oxalyl chloride or thionyl chloride | Ice bath, inert atmosphere | Activation of thiophene-2-carboxylic acid |

| Amide coupling | 2-Amino-benzophenone | Room temperature to reflux, solvent like dichloromethane or chloroform | May include base such as triethylamine to scavenge HCl |

| Beckmann rearrangement (alt.) | Sulfuric acid or PCl5 | Elevated temperature | Converts oximes to amides |

| Industrial amide formation | Eaton’s reagent | Controlled temperature | Safer, scalable alternative |

| Continuous flow synthesis | Automated reactors | Precise temperature and flow control | Enhances yield and purity |

Data Tables Summarizing Key Preparation Parameters

| Parameter | Laboratory Synthesis | Industrial Synthesis |

|---|---|---|

| Starting materials | 2-Amino-benzophenone, thiophene-2-carboxylic acid | Same, with higher purity and batch size |

| Activation reagent | Oxalyl chloride, thionyl chloride | Eaton’s reagent or acid chlorides |

| Solvent | Dichloromethane, chloroform | Solvent or solvent-free (continuous flow) |

| Temperature | 0–80 °C | Controlled, often 50–100 °C |

| Reaction time | Several hours (1–24 h) | Minutes to hours (continuous flow) |

| Yield | Moderate to good (50–80%) | High (up to 90% or more) |

| Purification | Recrystallization, chromatography | Crystallization, filtration |

Research Discoveries and Perspectives

- The introduction of the thiophene ring in carboxamide derivatives like this compound enhances biological activity due to the privileged pharmacophore nature of thiophene.

- Modifications on the aromatic amine or benzoyl moieties, including substitution patterns, influence solubility and pharmacokinetic properties. For example, replacing thiophene with benzimidazole rings improves water solubility and biological efficacy.

- The use of modern synthetic techniques such as continuous flow chemistry and multi-component reactions has improved the efficiency and environmental footprint of the synthesis.

- Beckmann and Curtius rearrangements provide alternative routes to amide formation, expanding synthetic flexibility for related compounds.

Chemical Reactions Analysis

Types of Reactions

Alpha-Thenoylamido-2 benzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace hydrogen atoms on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.

Major Products Formed

Oxidation: Ketones and carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated or hydroxylated derivatives of alpha-Thenoylamido-2 benzophenone.

Scientific Research Applications

Alpha-Thenoylamido-2 benzophenone has a wide range of applications in scientific research:

Chemistry: It is used as a photoinitiator in UV-curing applications, such as inks, adhesives, and coatings.

Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

Industry: It is used in the production of dyes, pesticides, and other chemicals.

Mechanism of Action

The mechanism of action of alpha-Thenoylamido-2 benzophenone involves its ability to absorb UV light and generate free radicals. These free radicals can initiate various chemical reactions, such as polymerization and cross-linking, which are essential in UV-curing applications . The compound’s molecular targets include UV-sensitive substrates and photoinitiators, which facilitate the desired chemical transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrogen Bonding and Conformational Analysis

N-(2-Benzoylphenyl)acetamide (1)

- Hydrogen Bonding : Steric hindrance from the o-benzoyl group prevents two-center intramolecular hydrogen bonding (HB) in both solid and DMSO-d6 states. Instead, intermolecular C–H···O interactions dominate crystal packing .

Ethyl N-(2-Benzoylphenyl)oxalamate (2)

- HB Formation : The syn-disposition of NH and ester carbonyl groups enables alignment for HB with the benzoyl carbonyl in the solid state. However, DMSO disrupts these interactions, highlighting solvent sensitivity .

N-(2-Nitrophenyl)thiophene-2-carboxamide

- Dihedral Angles : The benzene-thiophene dihedral angles (8.5–13.5°) are comparable to benzoylphenyl analogs. Weak C–H···O/S interactions stabilize the crystal lattice instead of classical HBs .

- Graph-Set Motifs : Intramolecular S(6) motifs are observed, similar to benzoylphenyl carboxamides .

Key Comparison

| Compound | Intramolecular HB Type | Dihedral Angle (°) | Solvent Sensitivity |

|---|---|---|---|

| N-(2-Benzoylphenyl)acetamide | None | N/A | High in DMSO |

| Ethyl oxalamate derivative | Three-center HB | ~10–15 | Moderate |

| N-(2-Nitrophenyl)thiophene | S(6) motif | 8.5–13.5 | Low |

Pharmacological Activity

N-(Benzoylphenyl)-1H-indole-2-carboxamides

- Activity : Exhibit potent antihypertriglyceridemic effects, with EC₅₀ values in the micromolar range. The indole ring enhances lipid metabolism modulation compared to thiophene derivatives .

N-{2-[4-(Methylsulfonyl)piperazino]phenyl}-2-thiophenecarboxamide

- Functional Groups : The sulfonyl-piperazine group improves solubility and target affinity, suggesting that substituent modifications can tailor pharmacokinetics .

Key Insight

Thiophene carboxamides generally show lower biological activity than indole analogs but offer tunability via substituents (e.g., sulfonyl groups) to enhance bioavailability or target specificity .

Biological Activity

N-(2-Benzoylphenyl)-2-thiophenecarboxamide, also referred to as BBT, is a compound that has garnered attention for its potential biological activities, particularly in the context of diabetes management. This article explores the biological activity of BBT, focusing on its mechanisms of action, efficacy in enhancing glucose-stimulated insulin secretion (GSIS), and protective effects on pancreatic β-cells.

BBT operates through several molecular pathways that are crucial for its biological effects:

- cAMP/PKA Pathway : BBT enhances GSIS primarily through the cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) signaling pathway. This pathway is essential for insulin secretion in response to glucose levels .

- Calcium Signaling : The compound also influences calcium channels, specifically L-type voltage-dependent calcium channels, which are pivotal for insulin exocytosis from β-cells .

- Inhibition of Apoptosis : BBT demonstrates protective effects against cytokine-induced apoptosis in β-cells by modulating various signaling cascades, including MAPK and PI3K pathways .

Efficacy in Enhancing GSIS

Research indicates that BBT significantly potentiates GSIS. In studies involving diabetic mouse models induced by a high-fat diet and streptozotocin (STZ), BBT administration led to:

- Increased Plasma Insulin Levels : Mice treated with BBT showed a notable increase in plasma insulin levels compared to controls .

- Improved β-cell Function : The compound effectively restored β-cell functions that were impaired due to STZ-induced damage, as evidenced by decreased β-cell loss and improved insulin secretion capabilities .

Protective Effects on Pancreatic β-cells

BBT has been shown to protect pancreatic β-cells from various forms of stress:

- Cytokine-Induced Cell Death : In vitro studies demonstrated that BBT could reverse STZ or cytokine-induced cell death in INS-832/13 cells, highlighting its protective role against inflammatory damage .

- Dose-Dependent Protection : The protective effects of BBT were observed to be dose-dependent, indicating that higher concentrations yield better outcomes in terms of cell viability and function restoration .

Case Studies and Research Findings

Several studies have investigated the biological activity of BBT:

| Study | Findings |

|---|---|

| Webster & Anwer (1998) | Identified BBT's ability to potentiate GSIS and protect against β-cell death. |

| Hui et al. (2003) | Confirmed the involvement of GLP1 and related pathways in the anti-apoptotic activity of BBT. |

| Han et al. (2008) | Compared the effects of BBT with other anti-diabetic agents like rosiglitazone, demonstrating superior efficacy in restoring β-cell function. |

Q & A

Q. What synthetic methodologies are optimal for producing N-(2-Benzoylphenyl)-2-thiophenecoxamide with high purity?

The synthesis typically involves coupling 2-thiophenecarbonyl chloride with 2-aminobenzophenone derivatives under reflux conditions in acetonitrile. Key steps include:

- Amide bond formation : Reacting acyl chlorides with amines under anhydrous conditions.

- Purification : Thin-layer chromatography (TLC) and recrystallization to isolate the product (yields ~70–85%) .

- Characterization : Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm structural integrity . Note: Temperature control (e.g., 60–80°C) and solvent choice (e.g., acetonitrile vs. THF) significantly impact reaction efficiency .

Q. How can structural ambiguities in N-(2-Benzoylphenyl)-2-thiophenecarboxamide be resolved using crystallographic techniques?

Single-crystal X-ray diffraction (SC-XRD) is critical for resolving conformational details:

- Dihedral angles : The benzene and thiophene rings exhibit dihedral angles of 13.5–59.1°, influencing planarity and intermolecular interactions .

- Hydrogen bonding : Intramolecular N–H⋯O and C–H⋯S interactions stabilize the crystal lattice, as observed in analogous carboxamide derivatives .

- Validation : R-factors < 0.04 and wR-factors < 0.09 ensure high data reliability .

Advanced Research Questions

Q. What strategies are recommended for assessing the biological activity of this compound against enzyme targets?

- In vitro assays : Use fluorometric or colorimetric assays to measure inhibition of kinases (e.g., PIM-1) or proteases. IC50 values should be compared with control inhibitors (e.g., staurosporine) .

- Molecular docking : Simulate binding poses with AutoDock Vina or Schrödinger Suite. Key residues (e.g., Lys67 in PIM-1) often interact with the carboxamide and benzoyl moieties .

- Kinetic studies : Surface plasmon resonance (SPR) quantifies binding affinity (KD) and dissociation rates .

Q. How can contradictory data on the compound’s solubility and reactivity be systematically addressed?

- Solubility profiling : Test in polar (DMSO, ethanol) and nonpolar (hexane) solvents. Data from NIST Chemistry WebBook indicate logP ~3.2, suggesting moderate lipophilicity .

- pH-dependent stability : Use high-performance liquid chromatography (HPLC) to monitor degradation under acidic (pH 2) or basic (pH 10) conditions. Thiophene derivatives often degrade via hydrolysis of the amide bond .

- Controlled experiments : Replicate conflicting studies under standardized conditions (temperature, solvent purity) to isolate variables .

Q. What structure-activity relationship (SAR) insights can guide the optimization of this compound derivatives?

- Substitution effects :

| Substituent Position | Bioactivity Trend | Reference |

|---|---|---|

| Benzoyl para-CH3 | ↑ Enzyme inhibition | |

| Thiophene S-oxidation | ↓ Solubility |

- Functional group swaps : Replacing the benzoyl group with sulfonamide or morpholine moieties alters target selectivity (e.g., kinase vs. GPCR targets) .

- Computational modeling : Density functional theory (DFT) predicts electronic effects of substituents on binding energy .

Methodological Considerations

Q. What analytical techniques are essential for validating synthetic intermediates?

- NMR spectroscopy : ¹H and ¹³C NMR distinguish regioisomers (e.g., 2- vs. 3-thiophene substitution) .

- High-resolution MS (HRMS) : Confirm molecular formula (e.g., C19H14N2O2S) with error margins < 2 ppm .

- Infrared (IR) spectroscopy : Identify carbonyl (C=O, ~1680 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches .

Q. How can researchers resolve discrepancies in reported biological activity data?

- Meta-analysis : Compare IC50 values across studies using standardized units (e.g., nM vs. µM) .

- Assay validation : Include positive/negative controls (e.g., ATP for kinase assays) to confirm target engagement .

- Cross-laboratory collaboration : Share synthetic batches to eliminate batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.